Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
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Overview
Description
Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a bromophenyl group, a methylphenylmethylamino group, and an oxazolyl phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphonate group. Common synthetic routes may involve the use of reagents such as bromophenyl derivatives, methylphenylmethylamine, and phosphonate precursors under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s potential bioactivity may be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate exerts its effects involves its interaction with specific molecular targets. The bromophenyl and oxazolyl groups may facilitate binding to enzymes or receptors, while the phosphonate moiety can participate in phosphorylation reactions. These interactions can modulate biological pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the oxazolyl and phosphonate moieties.
4-Methylphenylmethylamine: Contains the methylphenylmethylamino group but does not have the oxazolyl and phosphonate components.
Oxazole derivatives: Compounds with the oxazole ring but different substituents.
Uniqueness
Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20BrN2O4P |
---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H20BrN2O4P/c1-13-4-6-14(7-5-13)12-21-18-19(27(23,24-2)25-3)22-17(26-18)15-8-10-16(20)11-9-15/h4-11,21H,12H2,1-3H3 |
InChI Key |
WLEFFHZQNDBIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Br)P(=O)(OC)OC |
Origin of Product |
United States |
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